molecular formula C10H7ClN2O2 B1285006 4-Amino-8-chloroquinoline-3-carboxylic acid CAS No. 955328-22-0

4-Amino-8-chloroquinoline-3-carboxylic acid

Cat. No.: B1285006
CAS No.: 955328-22-0
M. Wt: 222.63 g/mol
InChI Key: DMQKTDVVSMSBCL-UHFFFAOYSA-N
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Description

4-Amino-8-chloroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H7ClN2O2 and its molecular weight is 222.63 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Methods

  • Synthesis of Halogenated Quinoline Carboxylic Acids : The synthesis of 3-chloro and 3-bromo-2-phenylquinoline-4-carboxylic acids, through a novel procedure involving the synthesis of 3-amino intermediates, highlights the potential for developing derivatives of 4-Amino-8-chloroquinoline-3-carboxylic acid (Raveglia et al., 1997).

Synthesis of Complex Compounds

  • Formation of S-Triazolo Thiadiazoles : The condensation of 4-amino-3-aryl-5-mercapto-1,2,4-triazole with chloroquinoline carboxylic acid, forming novel s-triazolo thiadiazoles, demonstrates the complex synthetic potential of derivatives of this compound (Ren & Jin, 2002).

Antibacterial Research

  • Antibacterial Properties : Research into the antibacterial properties of new 8-nitrofluoroquinolone derivatives, synthesized from related quinoline-3-carboxylic acids, shows the potential of this compound in developing new antibacterial agents (Al-Hiari et al., 2007).

Spectral Analysis and Drug Characterization

  • Mass Spectrometry Studies : The study of substituted isoquinolines, including derivatives of quinoline-3-carboxylic acids, in mass spectrometry provides insights into the characterization of potential drug candidates, highlighting the application of this compound in analytical chemistry (Thevis et al., 2008).

Hydrogen-Bonded Structures

  • Hydrogen-Bonded Chain Structures : The examination of hydrogen-bonded structures in compounds related to quinoline-3-carboxylic acids, such as 8-aminoquinoline, indicates the structural complexity and potential applications in material science and crystallography (Smith et al., 2008).

Biochemical Analysis

Biochemical Properties

4-Amino-8-chloroquinoline-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity . Additionally, this compound can form complexes with proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK signaling pathway, leading to changes in gene expression and cellular responses . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability . These temporal effects are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, this compound can induce toxic or adverse effects, including cellular toxicity and organ damage . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For instance, this compound can inhibit enzymes involved in the biosynthesis of nucleotides, leading to reduced nucleotide levels and altered cellular metabolism . These interactions highlight the importance of this compound in regulating metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in certain organelles, such as the lysosomes, where it exerts its effects . The localization and accumulation of this compound are critical for its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, modulating gene expression . The subcellular localization of this compound is a key factor in its biochemical and cellular effects.

Properties

IUPAC Name

4-amino-8-chloroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-7-3-1-2-5-8(12)6(10(14)15)4-13-9(5)7/h1-4H,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQKTDVVSMSBCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)Cl)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588692
Record name 4-Amino-8-chloroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955328-22-0
Record name 4-Amino-8-chloroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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